3-Bromo-5-chloro-2-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research
Pyridine and its derivatives are fundamental scaffolds in numerous areas of chemical research and industry. As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a core component of many natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govresearchgate.net In medicinal chemistry, pyridine derivatives are exceptionally prominent, forming the structural basis for over 7,000 existing drug molecules. rsc.org Their wide-ranging biological and pharmacological activities include anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and analgesic properties. wisdomlib.orgnih.gov The presence of the nitrogen atom in the ring makes the pyridine scaffold susceptible to various chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in materials science for creating functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov
Overview of Halogenated Nitropyridines as Chemical Scaffolds
Halogenated nitropyridines are a class of pyridine derivatives characterized by the presence of one or more halogen atoms (F, Cl, Br, I) and a nitro group (NO₂) attached to the pyridine ring. These functional groups significantly influence the electronic properties and reactivity of the pyridine core, making these compounds highly versatile chemical building blocks. The electron-withdrawing nature of both the halogens and the nitro group activates the pyridine ring towards nucleophilic substitution reactions. nih.gov This enhanced reactivity is a key feature exploited in organic synthesis to construct more complex molecular architectures.
The specific positioning of the halogen and nitro groups on the pyridine ring allows for selective reactions, providing a strategic advantage in multistep syntheses. For instance, the nitro group can be reduced to an amine, which can then undergo a wide array of further chemical transformations. innospk.com This adaptability makes halogenated nitropyridines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, and advanced materials. chemimpex.comchemimpex.com The introduction of halogens can also modulate the biological activity and physicochemical properties of the final products, such as lipophilicity and binding affinity to biological targets. nih.gov
Research Context for 3-Bromo-5-chloro-2-nitropyridine
Within the broader class of halogenated nitropyridines, this compound (CAS Number: 5470-17-7) is a compound of specific interest. innospk.comsigmaaldrich.com Its molecular structure, featuring a bromine atom at position 3, a chlorine atom at position 5, and a nitro group at position 2, presents a unique pattern of reactivity. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of targeted molecules in the pharmaceutical and agrochemical industries. innospk.comchemimpex.com Research involving this compound often focuses on its use as a starting material or key intermediate in the synthesis of novel, biologically active compounds. chemimpex.comchemicalbook.com
The compound is typically synthesized from precursors like 3-Bromo-2-hydroxy-5-nitropyridine (B90974). chemicalbook.com The presence of two different halogen atoms (bromine and chlorine) allows for potential differential reactivity, offering pathways for sequential and site-selective modifications. This makes this compound a strategic component for creating complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5470-17-7 | chemimpex.comsigmaaldrich.comtcichemicals.com |
| Molecular Formula | C₅H₂BrClN₂O₂ | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 237.44 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Off-white to yellow to brown solid/powder | innospk.comchemimpex.com |
| Melting Point | 66-70 °C | chemimpex.comsigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.comtcichemicals.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 3-Bromo-2-hydroxy-5-nitropyridine |
| Phosphorus oxychloride |
| Quinoline |
| 3-Bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) |
| 4-Methyl-5-nitropyridin-2-ol |
| Bromine |
| Acetonitrile |
| Toluene |
| Propionitrile |
| 3-bromo-2-iodo-4-methyl-5-nitropyridine |
| Sodium iodide |
| Trimethylsilyl chloride |
| Ethyl acetate |
| Sodium thiosulfate |
| Sodium sulfate |
| Methanol |
| Triethylamine |
| (Triphenylphosphine)palladium(II) dichloride |
| 5-Bromo-2-chloro-3-nitropyridine |
| 2-bromo-5-amino-3-nitropyridine |
| Ammonia (B1221849) |
| 2-methoxy-5-chloro-3-nitropyridine |
| Sodium methoxide |
| 2-iodo-5-chloro-3-nitropyridine |
| 2-bromo-5-chloro-3-nitro-4-sulfopyridine |
| Fuming sulfuric acid |
| Imidazopyridines |
| 3-bromo-5-chloropyridone |
| Dimethylformamide |
| Phosphorus(V) tribromide oxide |
| Ether |
| Sodium hydroxide |
| Magnesium sulfate |
| t-butyllithium |
| Hydrochloric acid |
| Diisopropylether |
| 5-Bromo-2-nitropyridine |
| Chloramphenicol |
| Pyocyanin |
| 1-hydroxyphenazine |
| (4-nitrophenyl)methanesulfonyl chloride |
| 7-Cl-HP-N |
| 6,8-CF3-HP-N |
| HP-29-N |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene |
| 3-Bromo-4-chloro-5-nitropyridine |
| 2-Chloro-3-nitropyridine |
| 3-Bromo-2-fluoro-5-nitropyridine |
| Niacin |
| Pyridoxine |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDXJAPCHTALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Nitropyridine and Analogues
Classical Nitration and Halogenation Approaches
Traditional methods for the synthesis of halogenated nitropyridines rely on the stepwise introduction of functional groups through electrophilic substitution and other classical transformations. These approaches are often characterized by their reliance on strong acids and high temperatures. youtube.comnih.gov
Achieving the desired regiochemistry in the substitution of pyridine (B92270) rings is a central challenge in their synthesis. The inherent electronic distribution of the pyridine ring directs electrophilic attack primarily to the 3- and 5-positions (meta-positions), while nucleophilic attack is favored at the 2-, 4-, and 6-positions. nih.govnih.gov
Direct nitration of unsubstituted pyridine, for instance, typically requires aggressive reagents like a mixture of fuming nitric acid and sulfuric acid and results in low yields of 3-nitropyridine (B142982) due to the deactivating effect of the protonated pyridinium (B92312) ion formed in the acidic medium. researchgate.netrsc.org To circumvent this, strategies involving the activation of the pyridine ring, for example through the formation of pyridine-N-oxides, have been developed. Nitration of pyridine-N-oxide followed by deoxygenation offers a route to 4-nitropyridine (B72724) derivatives. nih.govchemrxiv.org
Recent advances have provided more controlled methods for regioselective functionalization. A notable example is a dearomatization-rearomatization strategy that allows for the highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions. acs.orgacs.org Similarly, a ring-opening, halogenation, and ring-closing sequence utilizing Zincke imine intermediates has been developed for the specific 3-selective halogenation of pyridines. nih.govresearchgate.netchemrxiv.org
The table below summarizes the regioselectivity observed in different functionalization reactions of the pyridine ring.
| Reaction Type | Position Selectivity | Conditions/Strategy |
| Electrophilic Nitration (unsubstituted) | 3-position (meta) | Harsh acidic conditions (e.g., H₂SO₄/HNO₃) researchgate.net |
| Nitration (N-Oxide) | 4-position (para) | N-oxide activation followed by nitration nih.gov |
| Halogenation (Radical) | Mixture of isomers | High temperature, radical starters youtube.com |
| Halogenation (Electrophilic) | 3-position (meta) | Strong Brønsted or Lewis acids nih.govchemrxiv.org |
| Halogenation (Zincke imine intermediate) | 3-position (meta) | Ring-opening/closing sequence nih.govresearchgate.net |
| Nitration (Dearomatization-Rearomatization) | 3-position (meta) | One-pot, catalyst-free process acs.orgacs.org |
The synthesis of multiply substituted pyridines like 3-bromo-5-chloro-2-nitropyridine often involves a carefully planned sequence of reactions. The order of introduction of the halogen and nitro groups is crucial and depends on the directing effects of the substituents already present on the ring.
For example, the synthesis of 2,3-diaminopyridine (B105623) can be achieved through a sequence starting with the bromination of 2-aminopyridine (B139424) to yield 2-amino-5-bromopyridine. Subsequent nitration introduces the nitro group at the 3-position, directed by the amino group, to form 2-amino-5-bromo-3-nitropyridine, which is then reduced. orgsyn.org This illustrates a halogenation-then-nitration strategy.
Conversely, a nitration-then-halogenation approach is also common. A documented synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) begins with the bromination of the pre-existing 4-methyl-5-nitropyridin-2-ol, followed by chlorination. rsc.org A one-pot method for the difunctionalization of pyridines has also been developed, allowing for a sequential nitration followed by chlorination or bromination at the meta-positions. acs.org
The following table presents examples of sequential functionalization strategies.
| Starting Material | Reagent Sequence | Product |
| 2-Aminopyridine | 1. Bromine2. Nitric Acid/Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine orgsyn.org |
| 4-Methyl-5-nitropyridin-2-ol | 1. Bromine/Acetic Acid2. POCl₃ | 3-Bromo-2-chloro-4-methyl-5-nitropyridine rsc.org |
| Pyridine | 1. Nitration (dearomatization)2. N-Chlorosuccinimide | 3-Chloro-5-nitropyridine acs.org |
Pyridin-2(1H)-ones (or 2-hydroxypyridines) are versatile and highly valuable precursors for the synthesis of halogenated pyridines. The hydroxyl group can be readily converted into a chloro substituent using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
A direct and relevant example is the synthesis of 3-bromo-2-chloro-5-nitropyridine (B1267941), which can be initiated from 2-hydroxy-5-nitropyridine (B147068). innospk.com This precursor undergoes halogenation steps to introduce the bromine and chlorine atoms. A detailed procedure for a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, starts with the bromination of 4-methyl-5-nitropyridin-2-ol in acetic acid. The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is then heated with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, affording the final product in high yield. rsc.org
This strategy is broadly applicable. For instance, 2,4-dichloro-3-nitropyridine (B57353) is synthesized from 4-chloro-3-nitropyridin-2-ol by treatment with POCl₃. google.com The reactivity of the pyridone tautomer allows for effective functionalization prior to the conversion of the hydroxyl group to a leaving group for subsequent reactions.
| Pyridin-2-one Precursor | Reagents | Product | Yield |
| 4-Methyl-5-nitropyridin-2-ol | 1. Br₂ in AcOH2. POCl₃ in CH₃CN | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% (for chlorination step) rsc.org |
| 4-Chloro-3-nitropyridin-2-ol | POCl₃, Diisopropylethylamine | 2,4-Dichloro-3-nitropyridine | Not specified google.com |
| 2-Chloro-3-nitropyridine | 1. Diethyl malonate, NaH2. H₂SO₄ (hydrolysis/decarboxylation) | 2-Methyl-3-nitropyridine | Moderate to good mdpi.comnih.gov |
Multicomponent Reaction Strategies in Halogenated Nitropyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent an efficient and atom-economical approach to complex molecules. researchgate.netnih.gov
In the context of nitropyridine synthesis, a notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This compound reacts with a ketone and ammonia (B1221849) to construct a new nitropyridine ring system. nih.gov This method provides access to nitropyridines that may be difficult to obtain through traditional substitution reactions. The reaction conditions can be tuned, with milder conditions being sufficient for reactive ketones like cyclohexanone, while harsher conditions (higher temperatures and ammonia concentrations in an autoclave) are required for less reactive aromatic ketones. nih.gov
The well-known Hantzsch 1,4-dihydropyridine (B1200194) synthesis, a classic MCR, has also been employed to create precursors for nitropyridines. For example, the reaction between 2-nitroacetophenone, paraformaldehyde, ammonium (B1175870) acetate, and a β-dicarbonyl compound yields a 1,4-dihydropyridine, which can then be oxidized to the corresponding 5-nitropyridine derivative. nih.gov
Green Chemistry Principles in Synthetic Route Development for Pyridine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netnih.gov Key strategies include the use of multicomponent reactions, environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation. researchgate.netnih.govnih.gov
Catalysis is a cornerstone of green chemistry. biosynce.com For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, avoiding the need for toxic catalysts or harsh additives. rsc.org Pyridines themselves can contribute to green chemistry, acting as Lewis base catalysts or as ligands in metal-catalyzed reactions, which can enhance reaction efficiency and selectivity under mild conditions. biosynce.com Microwave-assisted synthesis has also been shown to be an effective green tool, accelerating the synthesis of pyridine derivatives compared to conventional heating. nih.gov
Catalytic Systems and Reaction Condition Optimization in Halogenated Nitropyridine Derivatization
The optimization of reaction conditions and the use of catalytic systems are paramount for achieving high yields and selectivity in the synthesis and derivatization of halogenated nitropyridines. The choice of catalyst, solvent, temperature, and reaction time can dramatically influence the outcome of a reaction.
In the derivatization of nitropyridines, catalytic systems play a crucial role. Metal-pyridine complexes, such as those involving palladium, are widely used in cross-coupling reactions to form new carbon-carbon bonds. biosynce.com For electrophilic substitutions, Lewis acids can be employed to activate the reagents, such as in the nitration of some pyridines using nitroaccharine in the presence of a Lewis acid. youtube.com
Optimization of non-catalytic reactions is equally important. In the synthesis of 2-amino-5-nitropyridine (B18323) via oxidative amination of 3-nitropyridine, a systematic study of reaction conditions revealed that using potassium permanganate (B83412) in a DMSO/water mixture at room temperature provided high selectivity for the desired product. ntnu.no Similarly, in the three-component synthesis of nitropyridines from dinitropyridone, conditions had to be significantly intensified (e.g., using an autoclave at 120 °C) to accommodate less reactive ketones, highlighting the need for careful optimization based on the specific substrates involved. nih.gov The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine from its corresponding pyridin-2-ol specifies heating with POCl₃ at 75 °C for 19 hours, indicating that both temperature and reaction time are critical parameters for a successful transformation. rsc.org
Reaction Pathways and Transformation Chemistry of Halogenated Nitropyridines
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as nitropyridines. The presence of the strongly electron-withdrawing nitro group significantly activates the pyridine (B92270) ring of 3-Bromo-5-chloro-2-nitropyridine towards attack by nucleophiles.
Reactivity and Regioselectivity of Halogen and Nitro Groups as Nucleofuges
In the context of SNAr reactions on this compound, the nitro group, the bromine atom, and the chlorine atom are all potential leaving groups (nucleofuges). The regioselectivity of the substitution is determined by a combination of factors, including the inherent nucleofugality of each group and the electronic activation provided by the nitro group at each position.
Generally, in nucleophilic aromatic substitution on nitro-activated pyridines, the order of leaving group ability is NO₂ > F > Cl ≈ Br > I. The strong electron-withdrawing nature of the nitro group not only activates the ring but also makes it a good leaving group. The position of the leaving group relative to the activating nitro group is also critical. In 2-nitropyridine (B88261) systems, positions ortho and para to the nitro group are highly activated.
For this compound:
The chlorine atom is at the 5-position, which is para to the nitro group. This position is highly activated.
The bromine atom is at the 3-position, which is meta to the nitro group. This position is less activated.
The nitro group itself is at the 2-position.
Therefore, nucleophilic attack is most likely to occur at the 5-position, leading to the displacement of the chloride ion. While the nitro group can also be displaced in some cases, particularly with soft nucleophiles, the activation of the para position often favors halogen substitution.
Substitution with Sulfur-Containing Nucleophiles
Sulfur-containing nucleophiles, such as thiols and their corresponding thiolates, are effective reagents in SNAr reactions with halogenated nitropyridines. The reaction of this compound with a sulfur nucleophile is expected to proceed with high regioselectivity.
Based on the principles outlined above, the reaction with a generic thiol (R-SH) in the presence of a base (to generate the more nucleophilic thiolate, R-S⁻) would predominantly yield the 5-thioether derivative.
Table 1: Hypothetical SNAr Reactions of this compound with Sulfur Nucleophiles
| Nucleophile (R-SH) | Product | Expected Major Isomer |
| Ethanethiol | 3-Bromo-5-(ethylthio)-2-nitropyridine | Substitution at C-5 |
| Thiophenol | 3-Bromo-2-nitro-5-(phenylthio)pyridine | Substitution at C-5 |
| Benzyl mercaptan | 3-Bromo-5-(benzylthio)-2-nitropyridine | Substitution at C-5 |
This table represents expected products based on established reactivity patterns of similar compounds.
Substitution with Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with activated halopyridines. Similar to sulfur nucleophiles, the reaction of this compound with amines is anticipated to favor substitution at the C-5 position.
In some instances, particularly with certain amines and under specific reaction conditions (e.g., polar aprotic solvents), the possibility of nitro group migration has been observed in related systems like 3-bromo-4-nitropyridine. clockss.org However, for this compound, direct substitution of the chlorine atom is the most probable outcome.
Table 2: Hypothetical SNAr Reactions of this compound with Nitrogen Nucleophiles
| Nucleophile | Product | Expected Major Isomer |
| Piperidine | 5-(3-Bromo-2-nitropyridin-5-yl)piperidine | Substitution at C-5 |
| Aniline | N-(3-Bromo-2-nitropyridin-5-yl)aniline | Substitution at C-5 |
| Benzylamine | N-Benzyl-3-bromo-2-nitropyridin-5-amine | Substitution at C-5 |
This table represents expected products based on established reactivity patterns of similar compounds.
Influence of Substituent Electronic Effects on SNAr Selectivity
The regioselectivity observed in the SNAr reactions of this compound is a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack. It creates a significant electron deficiency, particularly at the ortho and para positions.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack.
The combination of these effects leads to a highly polarized molecule where the C-5 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack, resulting in the selective displacement of the chlorine atom.
Alkylation Reactions of Nitropyridines
Beyond the substitution of existing leaving groups, nitropyridines can also undergo alkylation at a C-H bond through a unique mechanism.
Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Systems
The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. googleapis.com This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on its nucleophilic carbon atom.
The general mechanism of VNS involves the following steps:
Addition of a carbanion (containing a leaving group, e.g., Cl, SO₂Ph) to an electron-deficient aromatic ring, typically at a position ortho or para to a nitro group, to form a Meisenheimer-type adduct.
Base-induced β-elimination of the leaving group from the adduct.
Protonation of the resulting anion during workup to yield the alkylated product.
For this compound, the VNS reaction would be expected to occur at the positions activated by the nitro group that bear a hydrogen atom. In this case, the C-4 and C-6 positions are potential sites for VNS. The regioselectivity would be influenced by steric hindrance from the adjacent substituents. Given the presence of the bromine atom at C-3 and the chlorine atom at C-5, the C-4 and C-6 positions are sterically hindered to different extents.
Table 3: Potential Regioisomeric Products from VNS Reaction of this compound
| Reagent | Potential Product(s) | Remarks |
| Chloromethyl phenyl sulfone | 4-(Phenylsulfonyl)methyl-3-bromo-5-chloro-2-nitropyridine and/or 6-(Phenylsulfonyl)methyl-3-bromo-5-chloro-2-nitropyridine | The ratio of isomers would depend on the reaction conditions and the steric environment of the C-4 and C-6 positions. |
This table represents potential products based on the general mechanism of VNS reactions on nitropyridines.
Recent studies on the alkylation of nitropyridines via VNS have shown that the reaction proceeds efficiently with various carbanions, and the regioselectivity is a key aspect of the transformation. google.com While specific data for this compound is not available, the general principles of VNS strongly suggest its applicability for the C-H alkylation of this substrate.
Cross-Coupling Reactions Involving Halogenated Pyridines
Halogenated pyridines are crucial building blocks in organic synthesis, largely due to their ability to participate in a variety of cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) center than the C-Cl bond, enabling site-selective modifications.
Palladium-Catalyzed Coupling Methodologies (e.g., Heck Reaction Applications)
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl and heteroaryl halides. diva-portal.org Methodologies such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable pathways to introduce a wide range of substituents onto the pyridine ring. diva-portal.orgwikipedia.orgorganic-chemistry.orglibretexts.org
The general mechanism for these transformations begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. This is typically the rate-determining step, and its facility follows the trend I > Br > Cl. libretexts.org This is followed by a specific step depending on the reaction type (e.g., transmetalation in Suzuki coupling, alkyne coordination and deprotonation in Sonogashira coupling, or amine coordination and deprotonation in Buchwald-Hartwig amination). The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org
While specific applications of the Heck reaction for this compound are not extensively documented, the Sonogashira and Buchwald-Hartwig aminations are highly relevant and illustrative of the compound's reactivity.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.org Studies on the closely related substrate, 2-bromo-5-nitropyridine, show that it readily undergoes Sonogashira coupling with various terminal acetylenes. researchgate.net The reaction proceeds selectively at the C-Br bond, leaving the nitro group untouched, to yield substituted 5-nitro-2-ethynylpyridines. researchgate.net This demonstrates the feasibility of selectively functionalizing the C3-position of this compound.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has enabled the coupling of a wide array of amines with aryl halides, including electron-deficient heterocyclic halides. wikipedia.orgnih.gov Given the higher reactivity of the C-Br bond, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C3-position, providing a route to 3-amino-5-chloro-2-nitropyridine derivatives.
Chemo- and Regioselective Transformations of Polyfunctional Pyridines
The synthetic utility of a polyfunctional compound like this compound is defined by the ability to selectively transform one functional group in the presence of others. This chemo- and regioselectivity is dictated by the reaction conditions and the inherent reactivity of each group.
The pyridine ring is substituted with two different halogens at positions C3 (Bromo) and C2 (Chloro), and a strong electron-withdrawing nitro group at C2. The order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions is well-established: C-Br > C-Cl. This differential reactivity allows for sequential functionalization, where the bromine at C3 can be replaced first under milder conditions, followed by the substitution of the chlorine at C2 under more forcing conditions.
Furthermore, the nitro group can be selectively reduced to an amine without affecting the halogen atoms, providing another layer of chemical selectivity.
Below is a table summarizing the expected selective transformations for this compound.
| Position | Functional Group | Reaction Type | Expected Outcome |
| C3 | Bromo | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Selective substitution at the C3 position. The C-Cl bond remains intact under controlled conditions. |
| C2 | Chloro | Palladium-Catalyzed Cross-Coupling | Substitution requires harsher conditions than for the C-Br bond. Can be used for sequential functionalization. |
| C2 | Nitro | Reduction | Selective reduction to an amino (NH₂) group, leaving the C-Br and C-Cl bonds unaffected. |
Redox Reactions Involving the Nitro Group
The nitro group on the pyridine ring is a versatile functional group primarily due to its ability to undergo reduction to form an amino group. This transformation is a key step in the synthesis of many biologically active compounds and complex heterocyclic systems, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.
For nitropyridines, this reduction can be achieved under various conditions, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common. Research on the isomeric compound 2-Bromo-5-chloro-3-nitropyridine shows that the nitro group can be cleanly reduced with high selectivity.
Common Reduction Methods:
Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). For 2-Bromo-5-chloro-3-nitropyridine, this transformation yields 2-bromo-5-chloro-3-aminopyridine with high selectivity (>90%). This indicates that the nitro group is reduced much faster than any competing hydrodehalogenation of the C-Br or C-Cl bonds.
Chemical Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl). This approach also effectively reduces the nitro group, although yields may be slightly lower (75-80%) due to a higher potential for competing dehalogenation side reactions.
These methods provide robust pathways to synthesize 3-Bromo-5-chloro-2-aminopyridine, a valuable intermediate for further derivatization at the newly formed amino group or the remaining halogen sites.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) for Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like 3-Bromo-5-chloro-2-nitropyridine, HPLC is primarily used to assess purity and quantify the compound in reaction mixtures or as a final product.
Method development for this non-chiral molecule typically involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or starting materials. Validation of the HPLC method ensures its reliability, accuracy, and precision for its intended purpose. nih.gov Parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established according to standard guidelines. nih.gov Given the UV-active nature of the nitropyridine ring, a UV detector is the most common choice for this analysis.
A typical HPLC method for a compound like this compound would be developed and validated to ensure reliable purity analysis. While specific validated methods for this exact isomer are not detailed in readily available literature, a representative method can be proposed based on analyses of similar aromatic compounds. nih.govsielc.com
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine (B92270) ring. The positions of these signals (chemical shifts) are influenced by the electronic effects of the substituents. The nitro group (NO₂) is a very strong electron-withdrawing group, significantly deshielding nearby protons (shifting them to a higher ppm value). The halogen atoms (Br and Cl) are also electronegative and contribute to the deshielding effect. ucl.ac.uk
The two protons are at positions 4 and 6 of the pyridine ring. They are adjacent to each other and will therefore split each other's signals into doublets. The proton at C6 is expected to be further downfield than the proton at C4 due to its proximity to the nitrogen atom of the pyridine ring and being ortho to the nitro group.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.4 - 8.6 | Doublet (d) | ~2.5 - 3.0 |
| H-6 | ~8.7 - 8.9 | Doublet (d) | ~2.5 - 3.0 |
Note: Predicted values are based on additive substituent effects and data from analogous substituted pyridines.
C2, C3, and C5: These carbons are directly bonded to the highly electronegative nitro, bromo, and chloro groups, respectively. Their resonances will be significantly affected. The C2 carbon, attached to the nitro group, is expected to be highly deshielded. The carbons bearing halogens (C3-Br and C5-Cl) will also appear at characteristic downfield positions. researchgate.net
C4 and C6: These carbons are bonded to hydrogen atoms and their chemical shifts are influenced by the neighboring substituents.
Quaternary carbons (C2, C3, C5) typically show weaker signals compared to protonated carbons (C4, C6). oregonstate.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C3 | ~118 - 122 |
| C4 | ~140 - 144 |
| C5 | ~130 - 135 |
| C6 | ~148 - 152 |
Note: Predicted values are based on established substituent effects in pyridine rings. oregonstate.eduresearchgate.net
For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. ipb.pt For this compound, these techniques would serve to confirm the predicted assignments.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would show a cross-peak between the signals of H-4 and H-6, confirming their scalar coupling relationship. organicchemistrydata.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would definitively link the H-4 signal to the C4 signal and the H-6 signal to the C6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for assigning the quaternary carbons. For instance, correlations would be expected from H-4 to C2, C5, and C6, and from H-6 to C2, C4, and C5. These correlations would provide unequivocal confirmation of the entire molecular framework.
As this compound is a rigid, planar molecule, it does not possess stereoisomers or significant conformational flexibility that would necessitate advanced NMR studies like NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical or conformational analysis. organicchemistrydata.org
Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would be the strong absorptions from the nitro group. The aromatic ring itself gives rise to a series of absorptions, while the carbon-halogen bonds show signals in the fingerprint region of the spectrum. While a specific spectrum for this compound is not available, data from similar nitropyridines can be used to predict the key absorption frequencies. nih.govnist.gov
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |
| NO₂ | Asymmetric Stretching | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretching | 1340 - 1370 | Strong |
| Aromatic C=C / C=N | Ring Stretching | 1400 - 1600 | Medium-Strong |
| C-Cl | Stretching | 700 - 850 | Strong |
| C-Br | Stretching | 500 - 650 | Strong |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive proof of a molecule's constitution and conformation by mapping the electron density within a single crystal.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a wealth of information, including:
Unambiguous confirmation of the substituent positions on the pyridine ring.
Precise bond lengths and bond angles for all atoms in the molecule.
Information on the planarity of the pyridine ring.
Details of intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the crystal packing.
Currently, there are no published crystal structures for this compound in major crystallographic databases. Such an analysis would be a valuable contribution to the chemical literature, providing definitive structural data for this compound.
Single Crystal X-ray Crystallography
Despite a thorough search of scientific literature and crystallographic databases, no published single crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its crystallographic parameters, including unit cell dimensions and space group, is not possible at this time.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These forces, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a significant role in the physical properties of the solid-state material.
In the absence of single crystal X-ray diffraction data for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions cannot be provided.
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns upon ionization.
For this compound, the predicted monoisotopic mass is 235.89882 Da. uni.lu While experimental mass spectra detailing the fragmentation patterns are not available in the reviewed literature, theoretical predictions of collision cross section (CCS) values for various adducts have been calculated. These predictions can aid in the future identification of the compound in mass spectrometry-based screening.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 236.90610 | 134.8 |
| [M+Na]⁺ | 258.88804 | 148.2 |
| [M-H]⁻ | 234.89154 | 140.4 |
| [M+NH₄]⁺ | 253.93264 | 155.4 |
| [M+K]⁺ | 274.86198 | 132.7 |
| [M+H-H₂O]⁺ | 218.89608 | 139.8 |
| [M+HCOO]⁻ | 280.89702 | 153.6 |
| [M+CH₃COO]⁻ | 294.91267 | 180.1 |
| [M+Na-2H]⁻ | 256.87349 | 145.1 |
| [M]⁺ | 235.89827 | 154.5 |
| [M]⁻ | 235.89937 | 154.5 |
Data sourced from PubChemLite. uni.lu
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the conjugation and electronic structure of the compound.
A specific UV-Visible absorption spectrum for this compound has not been reported in the available scientific literature. However, studies on similar 2-arylvinyl-3-nitropyridines have shown strong absorption bands in the range of 326-509 nm. nih.gov The position of the absorption maximum is sensitive to the nature of the substituents on the pyridine and aryl rings. nih.gov It is expected that this compound would exhibit absorption in the UV region due to the presence of the nitropyridine chromophore.
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited state properties and can be used to characterize the photophysical behavior of a compound.
No experimental data on the fluorescence properties of this compound could be found in the surveyed literature. Research on other nitropyridine derivatives suggests that the fluorescence properties, including the Stokes shift, can be tuned by altering the substitution pattern on the pyridine ring. nih.gov Some nitro-substituted porphyrins, for instance, exhibit short singlet lifetimes and emission spectra that are dependent on the solvent and temperature, which is consistent with the formation of an intramolecular charge transfer state. elsevierpure.comnih.gov
Computational Chemistry and Theoretical Investigations of Halogenated Nitropyridines
Analysis of Electronic Structure and Reactivity
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.com
For halogenated nitropyridines, the positions and types of substituents significantly influence the energies of these frontier orbitals. The electron-withdrawing nature of the nitro group and halogen atoms generally lowers both the HOMO and LUMO energy levels. This reduction in energy levels affects the molecule's ability to participate in charge transfer interactions.
Intramolecular charge transfer is a key feature in such molecules, often occurring from the pyridine (B92270) ring and halogen atoms towards the electron-deficient nitro group. researchgate.netresearchgate.net This phenomenon is critical for understanding the molecule's electronic and optical properties. The HOMO-LUMO energy gap, calculated through methods like Density Functional Theory (DFT), provides quantitative insight into this charge transfer. researchgate.net For instance, computational studies on related nitro-substituted pyridine derivatives have quantified these energy gaps, revealing how substitutions modulate their electronic behavior.
Table 1: Illustrative Frontier Orbital Data for Substituted Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2-amino-3-nitropyridine | -6.45 | -2.11 | 4.34 | DFT/B3LYP/6-311++G(d,p) |
| 2-hydroxy-4-methyl-5-nitropyridine | -7.01 | -2.89 | 4.12 | DFT/B3LYP/6-311++G** |
| 4-nitroaniline | -6.78 | -2.54 | 4.24 | DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is for illustrative purposes based on similar compounds and is not specific to 3-Bromo-5-chloro-2-nitropyridine. The values demonstrate typical ranges for related molecular structures.
Fukui Indices and Electrophilic/Nucleophilic Active Sites
Fukui indices are conceptual DFT descriptors that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. By calculating these values, one can predict which atoms are most susceptible to attack.
fk+ : Measures reactivity towards a nucleophilic attack (the site that best accepts an electron).
fk- : Measures reactivity towards an electrophilic attack (the site that best donates an electron).
fk0 : Measures reactivity towards a radical attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
In halogenated nitropyridines, NBO analysis can quantify the electronic interplay between the substituents and the pyridine ring. nih.gov For this compound, key interactions would include:
Delocalization of lone pair electrons from the halogen atoms (Br and Cl) into the π* anti-bonding orbitals of the pyridine ring.
Hyperconjugative interactions between the π orbitals of the ring and the π* orbitals of the nitro group, which accounts for the strong electron-withdrawing nature of NO₂.
Analysis of the C-NO₂ bond, which can reveal its relative strength and susceptibility to cleavage. nih.gov
Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step understanding of how reactants are converted into products.
Transition State Characterization and Reaction Pathways
A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is the point of no return between reactants and products. mit.edu Characterizing the geometry and energy of transition states is essential for calculating reaction rates and understanding reaction mechanisms. arxiv.org
For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods like DFT can be used to locate the transition state structures. For example, in a substitution reaction where a nucleophile attacks a carbon atom on the pyridine ring, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group (e.g., a halogen). The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction kinetics. Recent advances in machine learning have also enabled the rapid prediction of transition state structures, complementing traditional quantum chemistry methods. mit.edu
Understanding Nitro Group Migration Mechanisms in Pyridines
The migration of a nitro group in aromatic systems is a well-documented, though complex, phenomenon. In pyridine chemistry, the direct nitration of the pyridine ring is often difficult and can lead to low yields. acs.orgresearchgate.net An alternative pathway involves the formation of an N-nitropyridinium intermediate, followed by the migration of the nitro group to a carbon atom on the ring. researchgate.net
Computational studies have been instrumental in elucidating the mechanism of this migration. The process is often described as a researchgate.netnih.gov sigmatropic shift. researchgate.netresearchgate.net In this pericyclic reaction, the nitro group migrates from the nitrogen atom (position 1) to a carbon atom at position 3 of the pyridine ring through a cyclic transition state. researchgate.net Theoretical calculations can model this transition state and confirm the orbital symmetry rules that govern such reactions, providing strong evidence for the proposed mechanism over alternatives like a homolytic dissociation-recombination pathway. researchgate.net
Intermolecular Interactions and Supramolecular Chemistry
The presence of halogen atoms and a nitro group on the pyridine ring of this compound dictates its potential for engaging in a variety of non-covalent intermolecular interactions. These interactions are fundamental to its crystal packing, solubility, and broader applications in supramolecular chemistry and crystal engineering. researchgate.net
A key interaction for this molecule is halogen bonding. nih.gov This occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govnih.gov In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength and directionality of these bonds make them powerful tools for constructing well-defined supramolecular architectures. researchgate.net
Other significant intermolecular forces include:
π-π stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Dipole-dipole interactions: The molecule possesses a significant dipole moment due to its polar substituents, leading to strong electrostatic interactions.
C-H···O/N interactions: Weak hydrogen bonds can form between the hydrogen atom on the pyridine ring and the oxygen atoms of the nitro group or the nitrogen atom of an adjacent molecule.
The interplay of these interactions governs the formation of complex, self-assembled structures in the solid state. Computational studies can model and quantify the energies of these interactions, predicting the most stable crystal packing arrangements and providing insight into the material's properties. researchgate.net
Halogen Bonding in Pyridine Systems
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In pyridine systems, the nitrogen atom, with its lone pair of electrons, is a potent halogen bond acceptor. The strength of this interaction is modulated by the substituents on both the halogen bond donor and the pyridine ring.
In the case of this compound, the bromine and chlorine atoms attached to the electron-deficient pyridine ring are potential halogen bond donors. The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the electrophilicity of the σ-holes on both the bromine and chlorine atoms, making them more effective halogen bond donors. Computational studies on similar halogenated pyridines have shown that the electrostatic potential of the σ-hole becomes more positive with the introduction of electron-withdrawing groups, leading to stronger halogen bonds.
Theoretical calculations can predict the geometry and energy of these interactions. For instance, in a hypothetical dimer of this compound, a halogen bond could form between the bromine or chlorine atom of one molecule and the nitrogen atom of another. The strength of these bonds would be expected to follow the trend I > Br > Cl, consistent with the polarizability of the halogen atom. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational tools that can further characterize these interactions by identifying bond critical points and quantifying charge transfer, respectively.
Table 1: Predicted Halogen Bond Properties in Halogenated Pyridine Systems
| Interacting Atoms | Typical Interaction Energy (kcal/mol) | Characteristic |
| N···Br | -3 to -7 | Strong, highly directional |
| N···Cl | -2 to -5 | Moderately strong, directional |
| O(nitro)···Br | -1 to -3 | Weaker, can influence crystal packing |
| O(nitro)···Cl | -0.5 to -2 | Very weak, contributes to overall stability |
Hydrogen Bonding Interactions and Their Influence on Molecular Conformation and Self-Assembly
While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atom and the oxygen atoms of the nitro group. In the presence of suitable donor molecules (e.g., water, alcohols, or amines), hydrogen bonds can play a significant role in the formation of co-crystals and solvates.
The interplay between hydrogen bonding and halogen bonding is a key factor in the crystal engineering of such compounds. Computational studies on related systems have shown that these interactions can be competitive or cooperative, leading to a rich variety of supramolecular architectures. The final solid-state structure is a result of a delicate balance of these and other weaker interactions.
Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Engineering
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the close contacts between molecules.
For a molecule like this compound, a Hirshfeld surface analysis would reveal the relative importance of different types of intermolecular contacts. The analysis generates a 2D "fingerprint plot" that summarizes the distribution of these contacts.
Key features expected in the Hirshfeld surface analysis of this compound would include:
Halogen-Nitrogen Contacts: Sharp spikes in the fingerprint plot corresponding to N···Br and N···Cl halogen bonds.
Halogen-Halogen Contacts: Interactions between bromine and chlorine atoms of adjacent molecules, which can be either attractive (Type II) or repulsive (Type I) depending on the geometry.
Hydrogen-Oxygen/Nitrogen/Halogen Contacts: A distribution of points representing weaker C-H···O, C-H···N, and C-H···X (X = Br, Cl) interactions.
π-π Stacking: The shape index would reveal regions of π-π stacking between the pyridine rings, which are common in aromatic systems.
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Nitropyridine
| Contact Type | Expected Contribution (%) | Significance |
| H···H | 20 - 40 | van der Waals interactions |
| H···O/O···H | 10 - 20 | Weak hydrogen bonds |
| H···Cl/Cl···H | 5 - 15 | van der Waals and weak hydrogen bonds |
| H···Br/Br···H | 5 - 15 | van der Waals and weak hydrogen bonds |
| N···Br/Br···N | 2 - 8 | Halogen bonding |
| N···Cl/Cl···N | 1 - 5 | Halogen bonding |
| C···C | 3 - 10 | π-π stacking interactions |
Adsorption Behavior and Surface Interactions (e.g., on Metallic Surfaces)
The interaction of pyridine and its derivatives with metallic surfaces is a field of significant interest due to its relevance in catalysis, corrosion inhibition, and molecular electronics. The adsorption behavior of this compound on a metallic surface would be governed by a complex interplay of factors, including the nature of the metal, the surface crystallography, and the electronic properties of the molecule.
Theoretical studies, primarily using density functional theory (DFT), are instrumental in modeling these surface interactions. Such calculations can determine the most stable adsorption sites, the orientation of the molecule on the surface, and the nature of the chemical bonding.
For pyridine and its derivatives, adsorption can occur through several mechanisms:
N-coordination: The lone pair of the pyridine nitrogen can form a coordinate bond with a metal atom on the surface. This is often the dominant interaction for pyridine on transition metal surfaces.
π-interaction: The aromatic π-system of the pyridine ring can interact with the d-orbitals of the metal, leading to a more parallel adsorption geometry.
Halogen-metal interactions: The bromine and chlorine atoms in this compound can also interact directly with the metal surface.
The presence of the electron-withdrawing nitro and halogen substituents would significantly influence the adsorption process. These groups reduce the electron density on the pyridine ring, which could weaken the N-metal bond but potentially enhance interactions involving the nitro group or the halogens.
DFT calculations can provide quantitative data on the adsorption energy for different configurations. For example, studies on the adsorption of pyridine on copper surfaces have shown that the molecule can adopt either a vertical or a flat-lying orientation depending on the surface coverage and the specific copper facet. Similar computational investigations for this compound would be necessary to predict its specific adsorption behavior.
Table 3: Predicted Adsorption Energies of Pyridine Derivatives on a Model Copper Surface
| Adsorbed Species | Adsorption Site | Adsorption Energy (eV) | Predicted Orientation |
| Pyridine | On-top | -0.8 to -1.2 | Tilted/Vertical |
| Pyridine | Hollow | -0.5 to -0.9 | Flat-lying |
| This compound | On-top (via N) | -0.6 to -1.0 | Tilted/Vertical |
| This compound | Multi-point (via N, Br, Cl) | -1.0 to -1.5 | Tilted/Complex |
Advanced Materials Science Applications of Halogenated Nitropyridines
Development of Organic Functional Materials
3-Bromo-5-chloro-2-nitropyridine serves as a vital intermediate in the synthesis of a wide array of organic functional materials. The presence of three distinct functional groups—bromo, chloro, and nitro—on the pyridine (B92270) core allows for sequential and regioselective chemical transformations. This reactivity makes it an ideal building block for constructing complex molecules designed for specific functions. innospk.com
The halogen atoms, bromine and chlorine, are excellent leaving groups in nucleophilic substitution reactions and are reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental for creating larger π-conjugated systems by forming new carbon-carbon bonds. The nitro group can be readily reduced to an amino group, which opens up another avenue for derivatization, such as amide or imine formation. This versatility allows researchers to incorporate the nitropyridine scaffold into larger molecular architectures, including polymers and coatings, to create advanced materials with enhanced durability and resistance to environmental factors. chemimpex.com
Table 1: Physical and Chemical Properties of this compound Click on the headers to sort the data.
| Property | Value | Reference |
| CAS Number | 5470-17-7 | sigmaaldrich.com |
| Molecular Formula | C₅H₂BrClN₂O₂ | sigmaaldrich.com |
| Molecular Weight | 237.44 g/mol | sigmaaldrich.com |
| Appearance | Light yellow to brown crystalline powder/solid | innospk.comtcichemicals.com |
| Melting Point | 66-70 °C | sigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.com |
| InChI Key | PTTQIUHVDDBART-UHFFFAOYSA-N | sigmaaldrich.com |
Non-Linear Optical (NLO) Materials Research and Design Principles
Non-Linear Optical (NLO) materials are capable of altering the properties of light, a phenomenon crucial for applications in telecommunications, laser technology, and optical computing. youtube.com The primary design principle for molecular NLO materials is the creation of non-centrosymmetric structures that combine an electron donor and an electron acceptor group, connected by a π-conjugated bridge.
While direct NLO studies on this compound are not extensively documented, its structural features make it a highly promising candidate for inclusion in NLO-active chromophores. The nitropyridine unit is a powerful electron-accepting moiety. By using the reactivity of the bromine and chlorine atoms to attach electron-donating groups via π-conjugated linkers, molecules with significant second-order optical nonlinearities can be designed.
Research on related nitropyridine derivatives demonstrates the viability of this approach. For instance, N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) and 2-cyclooctylamino-5-nitropyridine (COANP) exhibit substantial NLO effects. optica.orgibm.com These molecules incorporate a nitro-substituted pyridine ring as the acceptor. The design principle involves ensuring that the final crystalline material lacks a center of inversion, a prerequisite for observing second-order NLO phenomena like second-harmonic generation. baesystems.com
Table 2: Examples of Nitropyridine-based NLO Materials Explore the data on related NLO compounds.
| Compound | Key Features | Noted NLO Property | Reference |
| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | Nitropyridinyl acceptor group | Powder efficiency 130 times that of urea | optica.org |
| 2-cyclooctylamino-5-nitropyridine (COANP) | Orthorhombic point group symmetry mm2 (non-centrosymmetric) | Demonstrated Type I phase matching for Nd lasers | ibm.com |
Self-Assembling and Self-Healing Polymeric Materials via Halogen Bonding
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for constructing well-defined architectures.
In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction is enhanced by the electron-withdrawing nature of the nitro group and the pyridine ring, which increases the positive electrostatic potential (σ-hole) on the halogen atoms. This makes the compound an excellent building block for designing self-assembling systems.
By incorporating this molecule into polymer chains or as a cross-linking agent, materials can be fabricated that exhibit self-assembly into ordered nanostructures. Furthermore, the reversible nature of halogen bonding can be exploited to create self-healing materials. If the material is damaged, the non-covalent bonds can reform under appropriate conditions (e.g., mild heating), restoring the material's structural integrity. The bromine and chlorine atoms on the pyridine ring can participate in such halogen bonding, influencing the binding affinity and specificity of molecular interactions.
Organic Semiconductors and Optoelectronic Materials Design
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure and solid-state packing of the organic semiconductor. The design of these materials often focuses on creating extended π-conjugated systems to facilitate charge transport. sigmaaldrich.com
This compound is a valuable building block for synthesizing such materials. Its di-halogenated nature provides two reactive sites for palladium-catalyzed cross-coupling reactions. This allows it to be readily incorporated between other aromatic or heteroaromatic units, such as thiophenes or phenylenes, to construct well-defined oligomers and polymers with tailored electronic properties. sigmaaldrich.comnih.gov The electron-deficient character of the nitropyridine core can be used to tune the electron affinity (LUMO level) of the resulting material, making it suitable for use as an n-type or electron-transporting material in optoelectronic devices.
Applications in Anion Recognition and Sensing Platforms
The development of chemical sensors for the selective detection of anions is a significant area of research due to the importance of anions in biological and environmental systems. A common strategy for anion recognition involves the use of electron-deficient aromatic rings as Lewis acidic binding sites.
The this compound scaffold is exceptionally electron-poor due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the two halogen atoms. This makes the aromatic ring an effective receptor for anions. It can interact with anions through a combination of electrostatic interactions and halogen bonding.
To create a sensor, this recognition unit can be functionalized with a signaling component, such as a fluorophore. Upon binding of an anion to the nitropyridine receptor, a change in the electronic properties of the system would occur, leading to a detectable change in the fluorescence or color of the molecule. Pyridine-based scaffolds have been successfully used to create chemosensors for detecting ions by monitoring changes in absorbance at different pH ranges. researchgate.net
Role as Building Blocks in Complex Chemical Scaffolds for Advanced Materials
The versatility and predictable reactivity of this compound make it a fundamental building block for constructing complex chemical scaffolds. Its utility extends beyond the direct applications of its derivatives to its role as a foundational piece in multi-step syntheses. innospk.com Chemists can leverage the differential reactivity of the C-Br, C-Cl, and C-NO₂ groups to build intricate molecular architectures step-by-step.
For example, one halogen can be selectively replaced via a coupling reaction, the nitro group can be reduced to an amine and functionalized, and the second halogen can then be used for a subsequent transformation. This controlled, stepwise approach is essential for creating the complex, polyfunctional molecules required for advanced materials, such as specialized ligands for metal complexes, components of molecular machines, and precursors for porous organic frameworks. The pyridine ring itself is a privileged scaffold in medicinal chemistry and materials science, and this specific derivative provides a highly functionalized entry point for creating novel structures. researchgate.netnih.gov
Electrodeposition Additives and Electrolysis Applications
In the field of electrochemistry, halogenated organic compounds are of interest for both electrosynthesis and as additives in electrodeposition processes. The electrolytic reduction of halogenated pyridines is a known method for selective dehalogenation. google.com This process could be applied to this compound to synthesize less halogenated derivatives in a controlled manner, which might be difficult to achieve through traditional chemical methods.
As an additive in electrodeposition baths, this compound could influence the morphology, grain size, and properties of deposited metal layers. Molecules of this type can adsorb onto the electrode surface or the growing metal film, acting as leveling or brightening agents by altering the local current distribution and crystal growth patterns. Furthermore, the field of electrocatalytic hydrogenation, which uses electricity to drive the reduction of organic compounds, has been applied to pyridines to produce piperidines. nih.gov Similar systems could potentially be used to transform the nitro group or the pyridine ring of this compound.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Multi-Halogenated Nitropyridines
The synthesis of multi-halogenated nitropyridines, including 3-bromo-5-chloro-2-nitropyridine, is a cornerstone for its application in various fields. Traditional methods often involve multi-step sequences with harsh conditions. Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic strategies.
One promising approach is the late-stage functionalization of pyridine (B92270) rings. For instance, methods for 3-selective halogenation of pyridine C-H precursors are being explored, which could offer a more direct route to compounds like this compound. researchgate.net Another area of development is the use of multi-component reactions (MCRs) which allow for the construction of complex, polysubstituted pyridines in a single step from simple starting materials. innospk.com The application of nanocatalysts in these MCRs is also a growing trend, aiming to improve yields and reaction conditions.
A documented synthesis of 3-bromo-2-chloro-5-nitropyridine (B1267941) involves the treatment of 3-bromo-2-hydroxy-5-nitropyridine (B90974) with phosphorus oxychloride (POCl3) and quinoline. chemicalbook.com This highlights the transformation of a hydroxyl group to a chloro substituent, a common strategy in pyridine chemistry. The starting material, 3-bromo-2-hydroxy-5-nitropyridine, can be prepared from 2-hydroxy-5-nitropyridine (B147068) via bromination. innospk.com
Future methodologies will likely focus on flow chemistry and photocatalysis to improve safety, scalability, and access to novel chemical space. The development of one-pot procedures that combine several reaction steps without the isolation of intermediates will also be crucial for the efficient synthesis of multi-halogenated nitropyridines.
Exploration of Unconventional Reactivity Patterns in Polyfunctional Pyridines
The presence of three distinct functional groups (bromo, chloro, and nitro) on the pyridine ring of this compound offers a rich landscape for exploring unconventional reactivity. The interplay between these groups can lead to unexpected and highly selective transformations.
Typically, in nucleophilic aromatic substitution (SNA_r) reactions of dihalopyridines, the reactivity of the halogen atoms is influenced by their position relative to the nitrogen atom and other substituents. For 2,4-dihalopyridines, conventional wisdom suggests that cross-coupling reactions favor the C2 position, while S_NAr reactions tend to occur at the C4 position. nih.gov However, recent studies have shown that this selectivity can be reversed through careful choice of ligands and reaction conditions, demonstrating a form of unconventional site-selectivity. nih.gov
In the case of this compound, the strong electron-withdrawing nitro group at the 2-position significantly activates the pyridine ring for nucleophilic attack. Research has shown that in some 3-nitro-5-halopyridines, the nitro group itself can act as a leaving group, being more nucleofugal than the halogen at the 5-position. nih.gov This presents an unconventional reactivity pattern that can be exploited for selective functionalization.
Future research will likely delve deeper into controlling the regioselectivity of reactions on polyfunctional pyridines like this compound. This includes the development of "orthogonal" reaction conditions, where one functional group can be selectively addressed while leaving the others intact. nih.gov Tandem reactions, where a single set of reagents initiates a cascade of transformations, are also a promising area for discovering novel reactivity. rsc.org
Advanced Computational Modeling for Property Prediction and Reaction Design Automation
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of complex molecules like this compound.
DFT calculations can provide valuable insights into the electronic structure, bond dissociation energies, and the distribution of frontier molecular orbitals (LUMO and HOMO). This information is crucial for predicting the most likely sites for nucleophilic or electrophilic attack and for understanding the regioselectivity observed in reactions. For instance, computational studies on dichloropyrimidines have been used to rationalize the observed regioselectivity in S_NAr reactions by analyzing the stability of the reaction intermediates.
Furthermore, computational models can be used to predict various physicochemical properties, such as heat of formation, and to study the aromaticity of nitropyridine derivatives. mdpi.com This predictive power can accelerate the design of new molecules with desired characteristics, reducing the need for extensive experimental screening.
The future of this field lies in the integration of computational modeling with machine learning and artificial intelligence. This could lead to the development of automated reaction design platforms that can predict optimal reaction conditions and even suggest novel synthetic routes for multi-halogenated nitropyridines. These advanced computational tools will be instrumental in exploring the vast chemical space of polyfunctional pyridines and in designing new functional materials and bioactive molecules.
Integration into Supramolecular Assemblies and Smart Materials Design
The halogen atoms on the this compound ring are not just reactive handles for covalent bond formation; they can also participate in non-covalent interactions, particularly halogen bonding. This directional interaction, where a halogen atom acts as an electrophilic species, is a powerful tool in crystal engineering and the design of supramolecular assemblies.
The ability of both bromine and chlorine to act as halogen bond donors allows for the programmed self-assembly of this compound into well-defined one-, two-, or three-dimensional structures. rsc.org The strength and directionality of these halogen bonds can be tuned by the nature of the halogen bond acceptor. The nitro group can also participate in non-covalent interactions, further guiding the self-assembly process.
This capacity for self-assembly makes this compound a promising building block for the design of "smart" materials. These are materials that can respond to external stimuli such as light, heat, or chemical analytes. For example, pyridine-containing polymers have been used to create shape-memory materials. sigmaaldrich.com The integration of halogen bonding motifs could lead to materials with tunable mechanical or optical properties.
Future research will likely focus on co-crystallization of this compound with other functional molecules to create multi-component materials with novel properties. The use of this compound in the construction of porous crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is another exciting avenue for exploration.
Synergistic Approaches in Synthesis and Advanced Application Development
The multiple functional groups on this compound can be exploited in a synergistic manner to construct complex molecular architectures. This involves the sequential and selective reaction of the different functional groups, allowing for the introduction of diverse substituents in a controlled fashion.
A powerful strategy for this is the use of stepwise cross-coupling reactions. For example, the differential reactivity of the C-Br and C-Cl bonds can be harnessed to perform selective Suzuki, Stille, or Sonogashira couplings. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization of the 3-position. The remaining chloro group at the 5-position can then be subjected to a second, different coupling reaction. nih.govacs.org This stepwise approach provides access to a wide range of disubstituted pyridine derivatives that would be difficult to synthesize using other methods. researchgate.net
The nitro group adds another layer of synthetic versatility. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino group can also direct further substitutions on the pyridine ring.
The synergistic use of these functional groups is key to the development of advanced applications. For instance, in medicinal chemistry, the ability to introduce different substituents at specific positions is crucial for optimizing the biological activity of a drug candidate. In materials science, this synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of organic materials used in applications such as organic light-emitting diodes (OLEDs).
Exploration of Photophysical Property Tuning in Halogenated Nitropyridines
The photophysical properties of organic molecules, such as their absorption and emission of light, are highly dependent on their electronic structure. The presence of both electron-withdrawing (nitro, chloro) and potentially electron-donating (after transformation) or heavy (bromo) atoms on the pyridine ring of this compound suggests that its derivatives could have interesting and tunable photophysical properties.
The introduction of different substituents through the reactions described above can significantly alter the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its fluorescence properties. For example, creating donor-acceptor systems by introducing an electron-donating group can lead to compounds with large Stokes shifts and emission in the visible region of the spectrum. nih.gov
The heavy atom effect of bromine can also influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state. This can quench fluorescence but enhance phosphorescence, a property that is of interest for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy.
Future research in this area will focus on the systematic synthesis of a library of derivatives of this compound and the detailed characterization of their photophysical properties. This will involve studying the effects of different substituents on the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. The goal is to establish clear structure-property relationships that will enable the rational design of new fluorescent probes, sensors, and materials with tailored photophysical properties.
Below is a table summarizing the photophysical properties of some substituted nitropyridines, illustrating the effect of different substituents on the absorption and emission maxima.
| Compound | Substituents | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Derivative 1 | 2-methyl, 3-nitro, 5-chloro | 330 | 450 | 120 |
| Derivative 2 | 2-methyl, 3-nitro, 5-bromo | 335 | 460 | 125 |
| Derivative 3 | 2-arylvinyl, 3-nitro, 5-bromo | 450 | 580 | 130 |
This table is illustrative and based on general trends observed in substituted nitropyridines. Actual values for specific derivatives of this compound would require experimental measurement.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-chloro-2-nitropyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sequential halogenation and nitration of pyridine derivatives. For example, nitration of 3-bromo-5-chloropyridine using mixed acid (HNO₃/H₂SO₄) at 60–80°C under anhydrous conditions yields the nitro product. Reaction monitoring via TLC or HPLC ensures completion. Recrystallization from ethanol/water mixtures (based on similar compounds with mp 70–80°C ) is effective for purification.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Nitro groups induce deshielding in aromatic protons (δ 8.5–9.0 ppm). Chlorine and bromine substituents split signals due to coupling.
- IR Spectroscopy : Asymmetric NO₂ stretches (~1520 cm⁻¹) and C-Br/C-Cl vibrations (~600–800 cm⁻¹) confirm functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 251) validate the molecular formula.
- X-ray Crystallography : SHELX programs resolve regiochemistry and crystal packing.
Q. How should this compound be handled safely in the laboratory?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation and thermal decomposition, which releases toxic gases (e.g., NOₓ, HBr). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Questions
Q. What computational methods can predict the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets (e.g., 6-31G*) calculates HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. Tools like cclib parse output files from multiple quantum chemistry packages (Gaussian, ORCA) to compare substituent effects on charge distribution.
Q. How do substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The nitro group’s electron-withdrawing effect directs coupling to the para position. Bromine’s higher leaving-group ability (vs. chlorine) facilitates substitution. Steric hindrance from the 5-chloro substituent may slow meta reactions. Catalytic systems (e.g., Pd(PPh₃)₄, Cs₂CO₃) optimize yields .
Q. What contradictions exist between experimental and computational data for halogenated nitropyridines?
- Methodology : Discrepancies in bond lengths or reaction barriers may arise from approximations in DFT functionals (e.g., neglect of exact exchange ). Validate computational models against crystallographic data and experimental kinetics. Multi-reference methods (CASSCF) address electron correlation in nitro-group dynamics.
Q. Can solvent effects alter the reaction pathway in nucleophilic aromatic substitution?
- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating substitution at bromine. Solvent-free microwave-assisted reactions reduce decomposition risks. Solvent parameters (Kamlet-Taft) correlate with rate constants in mechanistic studies .
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate nitro-group behavior in degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
